molecular formula C18H14Cl2N2O3S B2552348 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 476210-81-8

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No. B2552348
CAS RN: 476210-81-8
M. Wt: 409.28
InChI Key: WCZSUHFOPYLPAG-UHFFFAOYSA-N
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Description

The compound "N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical moieties that can provide insight into the description of the compound . For instance, the use of dichlorophenyl and methoxybenzamide groups is common in the synthesis of compounds with potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and protection of functional groups. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate . Although the exact synthesis route for the compound is not provided, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides information on the crystal system and space group, as well as bond lengths and angles . Density functional theory (DFT) calculations are also used to compare with experimental data and to analyze the molecular electrostatic potential (MEP) surface map .

Chemical Reactions Analysis

Chemical transformations of related compounds include rearrangement reactions during thiation and the use of protecting groups that can be eliminated under certain conditions . For example, the 3,4-dimethoxybenzyl group was used as an N-protecting group and could be removed using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ) .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry . These techniques provide information on significant stretching vibrations and chemical shifts that are indicative of the functional groups present in the molecule. Additionally, the antiproliferative activity against various cancer cell lines has been evaluated, suggesting potential biological applications .

Scientific Research Applications

Synthesis Methods and Structural Analysis

  • Protective Group Application : The use of dimethoxybenzyl groups as N-protecting groups for thiazetidine derivatives has been explored, highlighting the importance of protecting groups in the synthesis of sensitive compounds (Grunder-Klotz & Ehrhardt, 1991).
  • Molecular Structure Elucidation : Studies on compounds like N-3-hydroxyphenyl-4-methoxybenzamide have provided insights into intermolecular interactions' influence on molecular geometry, utilizing techniques such as single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Biological Activities

  • Antibacterial and Antifungal Screening : Compounds with thiazolyl and dimethoxybenzamide moieties have been evaluated for their antibacterial and antifungal activities, indicating the potential for discovering new antimicrobial agents (Mistry & Desai, 2006).
  • Antitumor Agents : Research on regioisomers of cytotoxins similar in structure to the query compound has contributed to understanding the selectivity and toxicity of potential antitumor agents under hypoxic conditions (Palmer et al., 1996).
  • Anticonvulsant Activities : The synthesis and pharmacological evaluation of thiazolidinone derivatives as benzodiazepine receptor agonists have highlighted their considerable anticonvulsant activity, emphasizing the role of specific structural features in biological activity (Faizi et al., 2017).

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-12-5-10(6-13(8-12)25-2)17(23)22-18-21-16(9-26-18)14-7-11(19)3-4-15(14)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSUHFOPYLPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

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